molecular formula C11H9FN2O2 B13635744 3-Fluoro-4-(1-methyl-1h-imidazol-2-yl)benzoic acid

3-Fluoro-4-(1-methyl-1h-imidazol-2-yl)benzoic acid

Cat. No.: B13635744
M. Wt: 220.20 g/mol
InChI Key: JYENOMJAINLVMA-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid is a compound that features a benzoic acid core substituted with a fluorine atom and an imidazole ring. The presence of the imidazole ring, a five-membered heterocyclic moiety containing two nitrogen atoms, imparts unique chemical and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential therapeutic and functional applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid, followed by fluorination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while substitution of the fluorine atom can result in various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the imidazole ring in 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid imparts unique properties, such as enhanced metabolic stability and specific interactions with biological targets. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

3-fluoro-4-(1-methylimidazol-2-yl)benzoic acid

InChI

InChI=1S/C11H9FN2O2/c1-14-5-4-13-10(14)8-3-2-7(11(15)16)6-9(8)12/h2-6H,1H3,(H,15,16)

InChI Key

JYENOMJAINLVMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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